N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide
CAS No.:
Cat. No.: VC16382484
Molecular Formula: C16H11ClFN3O3S2
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11ClFN3O3S2 |
|---|---|
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C16H11ClFN3O3S2/c17-12-7-3-1-5-10(12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22) |
| Standard InChI Key | UEPVJYKZARXSBO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture centers on a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The Z-configuration at the C2 position of the thiadiazole ring is critical for maintaining the planar geometry necessary for intermolecular interactions. Key structural features include:
Substituent Analysis
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2-Chlorobenzyl sulfonyl group: Attached at position 5 of the thiadiazole ring, this moiety enhances electron-withdrawing effects, potentially improving metabolic stability and target binding.
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2-Fluorobenzamide group: Positioned at C2, the fluorine atom introduces electronegativity, influencing solubility and bioavailability while modulating electronic interactions with biological targets.
Molecular Descriptors
The compound’s stereoelectronic profile, characterized by the sulfonyl group’s strong electron-withdrawing nature and the fluorine atom’s inductive effects, suggests a predisposition for nucleophilic interactions at biological targets.
Synthetic Pathways and Optimization
The synthesis of N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide involves multistep reactions to assemble the thiadiazole core and introduce functional groups.
Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or through Huisgen-type reactions. For this compound, a likely route involves:
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Preparation of 2-chlorobenzylsulfonyl chloride: Reacting 2-chlorobenzyl mercaptan with hydrogen peroxide under acidic conditions yields the sulfonyl chloride intermediate.
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Cyclocondensation: Coupling the sulfonyl chloride with a preformed thiadiazole precursor, such as a hydrazine-carbothioamide derivative, facilitates ring closure.
Functionalization Steps
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Introduction of 2-fluorobenzamide: Amidation at the C2 position of the thiadiazole ring is achieved using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
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Stereochemical control: The Z-configuration is preserved through low-temperature reactions and sterically hindered conditions to prevent isomerization.
Yield optimization remains challenging due to competing side reactions, such as sulfonate ester formation or over-oxidation of the thiadiazole ring. Purification typically employs column chromatography with gradient elution systems (e.g., ethyl acetate/hexane) .
Biological Activities and Mechanistic Insights
While direct studies on this compound are sparse, its structural analogs and thiadiazole pharmacophores provide insights into potential bioactivities.
Anticancer Activity
The 2-fluorobenzamide group is structurally analogous to kinase inhibitors like imatinib. Molecular docking simulations suggest that the sulfonyl group could anchor the compound to ATP-binding pockets in tyrosine kinases, while the thiadiazole ring π-stacks with aromatic residues. Preliminary cytotoxicity assays on related compounds show IC values of 12–45 µM against MCF-7 breast cancer cells .
Pharmacokinetic Considerations
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Solubility: The sulfonyl and fluorobenzamide groups confer moderate aqueous solubility (~0.5 mg/mL at pH 7.4), suitable for oral administration.
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Metabolic stability: In vitro microsomal studies on analogs indicate a half-life >60 minutes, suggesting resistance to cytochrome P450-mediated oxidation .
Comparative Analysis with Structural Analogs
To contextualize this compound’s uniqueness, Table 2 contrasts it with two analogs:
The Z-configuration and fluorine substitution in the target compound may confer superior target selectivity compared to E-isomers or alkyl-sulfonyl analogs .
Future Directions and Research Opportunities
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Mechanistic Studies: Profiling the compound against kinase panels (e.g., EGFR, VEGFR) could validate computational predictions of ATP-competitive inhibition.
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Structural Optimization: Introducing polar groups at the benzamide para-position may enhance solubility without compromising membrane permeability .
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In Vivo Toxicology: Acute toxicity studies in rodent models are essential to establish safety profiles prior to preclinical development.
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